5-Chloroquinolin-4-ol
Overview
Description
5-Chloroquinolin-4-ol , also known as 5-chloro-4(1H)-quinolinone , is a chemical compound with the molecular formula C9H6ClNO . It belongs to the quinoline family and exhibits interesting properties due to its chlorinated structure. The compound is a solid at room temperature and is typically sealed in a dry environment .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Potential in Cancer Therapy
5-Chloroquinolin-4-ol, under the derivative Clioquinol, has shown potential in cancer therapy. It inhibits the function of the proteasome and displays preclinical efficacy in the treatment of malignancy. This suggests that it might be repurposed for new indications such as cancer therapy (Mao & Schimmer, 2008).
2. Repurposing for Various Diseases
Chloroquine, a derivative of this compound, has been repurposed for managing various infectious and noninfectious diseases. Novel compounds and compositions based on its scaffold have been studied, with a focus on their biochemical properties and potential therapeutic applications in diseases beyond malaria, including cancer therapy (Njaria et al., 2015).
3. Enhancing Cancer Therapies
Studies have suggested that Chloroquine and its analogs can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This highlights its potential as an effective and safe sensitizer in cancer therapies (Solomon & Lee, 2009).
4. Autophagy Inhibition in Cancer Treatment
Chloroquine has been shown to inhibit lysosomal acidification, therefore preventing autophagy. This property makes it useful in cancer treatment, often in combination with chemotherapeutic drugs and radiation, to enhance the efficacy of tumor cell killing (Maycotte et al., 2012).
5. Antituberculosis Activity
5-Chloroquinolin-8-ol (Cloxyquin) exhibited good antituberculosis activity, even for multidrug-resistant isolates. This highlights its potential use in addressing tuberculosis infections (Hongmanee et al., 2006).
6. Antiviral Properties
Chloroquine and its derivatives have shown antiviral properties, with effects against viruses including the influenza A virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This suggests a potential role in treating viral infections (Mizuta et al., 2023).
Properties
IUPAC Name |
5-chloro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBTEWGAPZZPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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